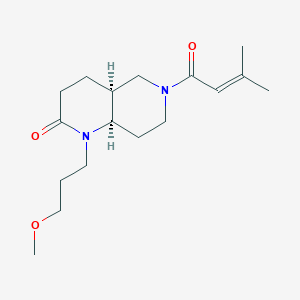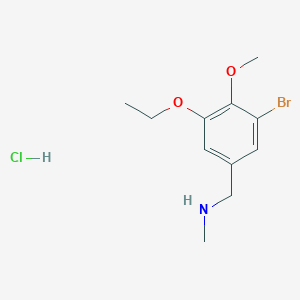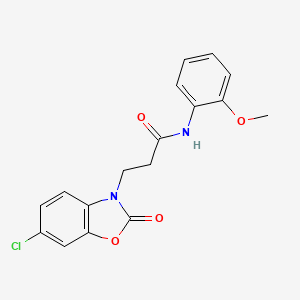![molecular formula C16H12N4O3 B5313192 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5313192.png)
4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid involves the inhibition of GSK-3β, a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity. This leads to the activation of downstream signaling pathways, such as the caspase-3 pathway, which ultimately results in cell death.
Biochemical and Physiological Effects:
4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, induction of apoptosis, reduction of oxidative stress, and inhibition of viral replication. In addition, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid is its specificity towards GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to have off-target effects on other kinases, such as protein kinase A (PKA) and protein kinase C (PKC), which can complicate its use in lab experiments. In addition, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid. One potential direction is the development of more potent and selective GSK-3β inhibitors based on the structure of 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid. Another direction is the investigation of the role of GSK-3β in other diseases, such as diabetes and cardiovascular diseases. Furthermore, the potential use of 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, should be explored further. Finally, the development of more efficient synthesis methods for 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid and its derivatives could facilitate its use in future research.
Conclusion:
In conclusion, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid, or 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to inhibit the activity of GSK-3β, induce apoptosis, reduce oxidative stress, and inhibit viral replication. However, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid also has limitations, including off-target effects and poor solubility. Future research on 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid should focus on the development of more potent and selective GSK-3β inhibitors, investigation of the role of GSK-3β in other diseases, and exploration of its potential use as a therapeutic agent.
合成法
The synthesis of 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoic acid with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is a white crystalline solid with a melting point of 315-317°C.
科学的研究の応用
4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in the regulation of cell proliferation and apoptosis. 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In neurodegenerative diseases, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In infectious diseases, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to inhibit the replication of viruses such as hepatitis C virus and dengue virus.
特性
IUPAC Name |
4-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-15(19-13-6-4-11(5-7-13)16(22)23)12-2-1-3-14(8-12)20-9-17-18-10-20/h1-10H,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVTZSWUFKCGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5313123.png)
![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5313173.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)

![2-butyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313201.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)
